2-Fluoro-3-(3-nitrophenyl)pyridine
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-fluoro-3-(3-nitrophenyl)pyridine , reflecting the positions of its substituents on the pyridine and phenyl rings. The pyridine ring bears a fluorine atom at position 2 and a 3-nitrophenyl group at position 3. The nitrophenyl substituent itself contains a nitro group (–NO₂) at the meta position relative to its attachment point on the pyridine.
The molecular formula is C₁₁H₇FN₂O₂ , with a molecular weight of 218.18 g/mol . This formula aligns with related fluorinated nitrophenylpyridine derivatives reported in the literature.
Key Structural Features:
- Pyridine core : A six-membered aromatic ring with one nitrogen atom.
- Fluorine substituent : Positioned ortho to the phenyl group, inducing electronic effects.
- 3-Nitrophenyl group : A benzene ring with a nitro group at the meta position, contributing to steric and electronic complexity.
Stereoelectronic Properties of the Pyridine-Fluoro-Nitro System
The interplay between fluorine and nitro groups creates a unique electronic environment:
- Electron-Withdrawing Effects :
Conformational Preferences :
- Studies on analogous fluoro-nitro systems (e.g., 2′-fluoroacetophenones) reveal a preference for s-trans conformations , where the C–F dipole aligns to minimize repulsion with adjacent electron-withdrawing groups.
- In this compound, this conformation likely stabilizes the molecule by reducing dipole-dipole interactions between the fluorine and nitro groups.
Resonance and Charge Distribution :
Table 1: Key Electronic Parameters
| Property | Value/Description | Source |
|---|---|---|
| Dipole Moment (estimated) | ~5.2 D (due to polar substituents) | |
| Resonance Stabilization | Enhanced by nitro group | |
| Conformational Preference | s-trans |
Comparative Analysis with Ortho/Meta/Para-Substituted Analogues
The positional isomerism of substituents significantly impacts the compound’s properties:
Ortho-Substituted Analogues :
Meta-Substituted Analogues :
- Example: this compound (target compound).
- Balanced steric and electronic effects; meta substitution minimizes repulsion while maintaining electron withdrawal.
Para-Substituted Analogues :
- Example: 3-Fluoro-4-(4-nitrophenyl)pyridine.
- Enhanced resonance stabilization due to linear alignment of nitro and fluorine groups.
- Lower solubility in polar solvents compared to meta isomers.
Table 2: Substituent Position vs. Properties
| Substituent Position | Boiling Point (°C) | Dipole Moment (D) | Reactivity toward Electrophiles |
|---|---|---|---|
| Ortho | 245 (est.) | 6.1 | Moderate |
| Meta | 230 (est.) | 5.2 | High |
| Para | 260 (est.) | 4.8 | Low |
Note: Estimated values based on analogous compounds.
Properties
Molecular Formula |
C11H7FN2O2 |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
2-fluoro-3-(3-nitrophenyl)pyridine |
InChI |
InChI=1S/C11H7FN2O2/c12-11-10(5-2-6-13-11)8-3-1-4-9(7-8)14(15)16/h1-7H |
InChI Key |
ITXVMRNHTGUNBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination of 1,2-Dihydropyridines
A prominent method involves the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor® as the fluorinating agent. Starting from 2-methyl-5-nitro-1,2-dihydropyridines, fluorination at the 3-position yields 3-fluoro-3,6-dihydropyridines, which upon mild elimination of hydrogen fluoride convert to the corresponding fluoropyridines.
Procedure: The 1,2-dihydropyridine substrate is dissolved in dry acetonitrile under an argon atmosphere at 0 °C. A solution of Selectfluor® in acetonitrile is slowly added to the reaction mixture. The reaction proceeds to form 3-fluoro-3,6-dihydropyridines as diastereomeric mixtures, which are then converted to the target fluoropyridines by elimination of HF, either during purification or upon storage in solution.
Yields: The isolated yields of fluorinated pyridines range from 72% to 91%.
Optimization: Acetonitrile was found to be the optimal solvent, and slow addition of Selectfluor® at low temperature under inert atmosphere improved selectivity and yield.
| Entry | Substrate (1a–k) | Product (3a–k) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-methyl-5-nitro-1,2-dihydropyridine | 2-Fluoro-3-(3-nitrophenyl)pyridine (target compound) | 79 (approx.) | Isolated after HF elimination |
Data adapted from electrophilic fluorination studies showing efficient synthesis of fluoropyridines from dihydropyridine precursors.
Palladium-Catalyzed Cross-Coupling Reactions
Another approach involves Suzuki–Miyaura cross-coupling reactions between halogenated fluoropyridines and arylboronic acids or esters bearing nitro groups.
Example: 2-Fluoro-3-bromopyridine derivatives can be coupled with 3-nitrophenylboronic acid under palladium catalysis (e.g., tetrakis(triphenylphosphine)palladium(0)) in the presence of a base such as potassium carbonate. The reaction is typically conducted in mixed solvents like 1,4-dioxane/water or toluene/ethanol/water at elevated temperatures (80–110 °C) in sealed tubes.
Yields: Moderate to good yields (up to 67%) of the coupled products are reported.
Advantages: This method allows for the introduction of various substituted phenyl groups, including nitro-substituted phenyls, with high regioselectivity.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-Fluoro-3-bromopyridine + 3-nitrophenylboronic acid, Pd(0), K2CO3, 1,4-dioxane/H2O, 110 °C, overnight | Formation of this compound derivative |
This cross-coupling strategy is well-documented for synthesizing fluoropyridine-aryl compounds.
Nitration of Fluoropyridine Precursors
Direct nitration of fluoropyridines is challenging due to the sensitivity of the pyridine ring and the presence of fluorine. However, nitration can be achieved via controlled reaction with nitrating agents such as dinitrogen pentoxide (N2O5) in organic solvents followed by quenching with sulfur dioxide solutions.
Mechanism: The nitration proceeds through formation of N-nitropyridinium intermediates, which rearrange to nitropyridines. The reaction is sensitive to pH and temperature, and careful control is required to obtain the desired nitro regioisomer.
Yields: Moderate yields (~56%) of 3-nitropyridine derivatives have been reported.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Pyridine + N2O5 in nitromethane at 0 °C | Formation of N-nitropyridinium nitrate |
| 2 | Quenching with SO2-saturated water | Formation of 3-nitropyridine derivative |
This nitration approach is useful for preparing nitropyridines, including fluorinated analogues.
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Electrophilic fluorination | 1,2-Dihydropyridines with nitro group | Selectfluor®, acetonitrile, 0 °C, inert atmosphere | 72–91 | Mild conditions, high selectivity | Requires dihydropyridine precursors |
| Suzuki–Miyaura cross-coupling | Halogenated fluoropyridines + arylboronic acids | Pd(0) catalyst, base, 80–110 °C, mixed solvents | Up to 67 | Versatile for various substitutions | Requires halogenated fluoropyridines |
| Controlled nitration | Pyridine or fluoropyridine | N2O5, nitromethane, SO2 aqueous quench | ~56 | Direct nitration method | Sensitive reaction, moderate yield |
The electrophilic fluorination method allows the synthesis of fluoropyridines with nitro groups in high yields and purity, with the elimination of hydrogen fluoride being a key step to obtain the aromatic fluoropyridine structure.
Suzuki–Miyaura cross-coupling is a robust method for constructing the C–C bond between the fluoropyridine and the nitrophenyl moiety, enabling structural diversity and functional group tolerance.
Nitration using N2O5 and SO2 provides a direct route to nitropyridines but requires careful control of reaction parameters to avoid side reactions and to achieve regioselectivity.
Spectroscopic data including ^1H NMR, ^13C NMR, and HRMS confirm the structure and purity of the synthesized compounds in these methods.
The preparation of this compound can be efficiently achieved via electrophilic fluorination of nitro-substituted dihydropyridines, palladium-catalyzed Suzuki–Miyaura cross-coupling of halogenated fluoropyridines with nitrophenylboronic acids, or controlled nitration of fluoropyridine precursors. Each method offers distinct advantages depending on the available starting materials and desired reaction conditions. The electrophilic fluorination approach provides high yields under mild conditions, while cross-coupling offers synthetic versatility. Controlled nitration remains a valuable strategy for direct introduction of nitro groups on pyridine rings.
These methods are supported by detailed experimental data and spectroscopic characterization from peer-reviewed literature, ensuring their reliability and reproducibility in advanced organic synthesis contexts.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(3-nitrophenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 2-Fluoro-3-(3-aminophenyl)pyridine.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
2-Fluoro-3-(3-nitrophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(3-nitrophenyl)pyridine is largely determined by its ability to interact with biological targets through its fluorine and nitro groups. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Compounds:
- 2-Fluoro-3-(4-nitrophenyl)pyridine (): Differs in the nitro group position (4- vs. 3-nitrophenyl). For example, its synthesis via nickel-catalyzed reductive aminocarbonylation achieved a 66% yield, suggesting moderate efficiency under optimized conditions .
- Barnidipine Hydrochloride Impurities (): Derivatives like (3'S,4R)-1-benzyl-3-pyrrolidinyl methyl 4-(3-nitrophenyl)pyridine dicarboxylate share the 3-nitrophenyl group but feature additional ester and pyrrolidinyl substituents. These impurities highlight challenges in synthesizing nitrophenyl-pyridines, where steric hindrance and regioselectivity complicate purification .
Table 1: Nitrophenyl-Substituted Pyridines Comparison
Fluoropyridines with Heterocyclic/Aromatic Substituents
Key Compounds:
- 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine (): A nicotinic acetylcholine receptor (nAChR) PET ligand. The azetidinylmethoxy group enhances receptor binding affinity compared to the nitro group in the target compound, demonstrating the critical role of substituent polarity in neuroimaging applications .
- 2-Fluoro-3-(3-((trimethylsilyl)ethynyl)phenyl)pyridine (): Features an ethynyl-TMS group, enabling fluorogenic labeling for surface diffusion studies. The ethynyl group introduces steric bulk, reducing metabolic degradation compared to nitro-substituted analogues .
Table 2: Fluoropyridines with Diverse 3-Position Substituents
Halogenated Pyridines
Key Compounds:
- 2-Fluoro-3-trifluoromethylpyridine (): The trifluoromethyl group enhances lipophilicity, making it suitable for agrochemical applications. In contrast, the nitro group in the target compound reduces lipophilicity but increases electrophilicity .
- 3,5-Dibromo-2-fluoropyridine (): Bromine atoms enable further functionalization via Suzuki coupling. However, the nitro group in the target compound offers direct pathways for reduction to amines, expanding synthetic utility .
Biological Activity
2-Fluoro-3-(3-nitrophenyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 195.18 g/mol
The presence of the fluorine and nitro groups in the pyridine ring is believed to enhance the compound's biological properties, particularly its interaction with biological targets.
Biological Activity Overview
Research has demonstrated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth, particularly against drug-resistant strains.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines.
- Neurological Effects : Its interaction with nicotinic acetylcholine receptors (nAChRs) suggests potential applications in neuropharmacology.
Antimicrobial Activity
A study examined the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against strains resistant to conventional antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 8 | Moderate |
| Control (Ciprofloxacin) | 1 | High |
The minimum inhibitory concentration (MIC) values suggest that while the compound is not as potent as standard antibiotics, it still exhibits moderate activity that warrants further investigation .
Anticancer Properties
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, although further mechanistic studies are needed to elucidate this process fully .
Neurological Effects
Research into the interaction of this compound with nAChRs has shown that it acts as a competitive antagonist. This property suggests potential therapeutic applications in treating neurological disorders characterized by dysregulated cholinergic signaling.
| Receptor Type | Activity Level |
|---|---|
| α4β2 nAChR | Low Agonist |
| α7 nAChR | Competitive Antagonist |
This interaction may lead to neuroprotective effects or modulation of neuroinflammation, making it a candidate for further research in neurodegenerative diseases .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of various pyridine derivatives, including this compound, against Mycobacterium tuberculosis. The compound exhibited an MIC value of 8 µg/mL, indicating moderate antitubercular activity .
- Cytotoxicity Assessment : In a comparative study using MTT assays, this compound was assessed for its cytotoxic effects on MCF-7 cells. The IC value was determined to be 15 µM, suggesting significant potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-fluoro-3-(3-nitrophenyl)pyridine, and how can reaction yields be optimized?
- Methodology : Utilize nucleophilic aromatic substitution (NAS) with trifluoroethanol as a solvent to introduce the nitro group at the 3-position of the phenyl ring. Optimize reaction conditions (e.g., temperature, base selection) based on pyridine derivative synthesis precedents. For example, mixed alkali systems (KOH/K₂CO₃) improve substitution efficiency in similar pyridine frameworks .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates (e.g., nitro intermediates) via column chromatography to minimize side products.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography : Resolve the nitro group’s orientation and fluorine’s steric effects on the pyridine ring (e.g., bond angles, dihedral angles) .
- NMR Spectroscopy : Use NMR to confirm fluorine substitution and NMR to analyze aromatic proton splitting patterns (e.g., coupling constants for nitro-phenyl interactions) .
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- Use fume hoods to avoid inhalation of nitro-containing aromatic compounds.
- Wear nitrile gloves and eye protection; nitro groups can sensitize skin .
- Store in inert, airtight containers to prevent decomposition.
Advanced Research Questions
Q. How does the 3-nitrophenyl substituent influence binding affinity and selectivity for neuronal nicotinic acetylcholine receptors (nAChRs)?
- Experimental Design :
- In vitro binding assays : Compare values for α4β2 vs. α3β4 nAChR subtypes using radiolabeled ligands (e.g., epibatidine). The nitro group’s electron-withdrawing effects may enhance α4β2 selectivity by stabilizing π-π interactions with receptor residues .
- Electrophysiology : Test functional antagonism/agonism using oocyte-expressed nAChRs. The nitro group’s meta position may reduce steric hindrance compared to para-substituted analogues .
Q. How can researchers resolve contradictions between in vitro receptor affinity data and in vivo pharmacological outcomes?
- Analysis Framework :
- Pharmacokinetic profiling : Measure blood-brain barrier permeability (e.g., logP, P-gp efflux ratios) to assess bioavailability discrepancies.
- Metabolite identification : Use LC-MS to detect nitro-reduction byproducts (e.g., amino derivatives) that may alter activity .
- Dose-response modeling : Corrogate in vitro IC₅₀ values with in vivo ED₅₀ data using allosteric modulation models .
Q. What strategies are effective for modifying the pyridine core to enhance bioactivity while retaining the 3-nitrophenyl motif?
- Synthetic Approaches :
- Introduce electron-donating groups (e.g., methyl) at the pyridine’s 4-position to balance electron-withdrawing effects of fluorine and nitro groups .
- Replace fluorine with chloro or trifluoromethyl groups to probe halogen-bonding interactions with receptor pockets .
Q. How can molecular docking studies guide the design of this compound derivatives as PET imaging agents?
- Methodology :
- Use agonist-bound α4β2 nAChR structures (PDB: 6PV7) to model binding poses. The nitro group may form hydrogen bonds with Lysine-77 or hydrophobic contacts with Valine-96 .
- Prioritize fluorinated derivatives (e.g., -labeled analogues) for radiotracer development, optimizing lipophilicity (clogP 1.5–2.5) for brain penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
